REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1.[NH3:16]>C(O)C.S([O-])([O-])(=O)=O.[Cu+2]>[NH2:16][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1 |f:3.4|
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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ClC1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
|
N
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0.5 g
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Type
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catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[Cu+2]
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Type
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CUSTOM
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Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated in a pressure vessel at 100°-120° C. for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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EXTRACTION
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Details
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extracted with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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NC1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |